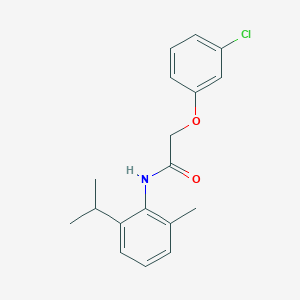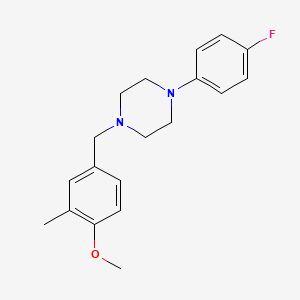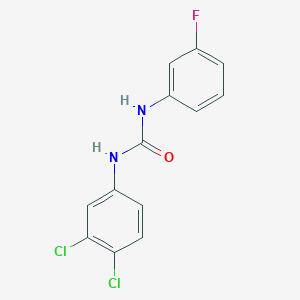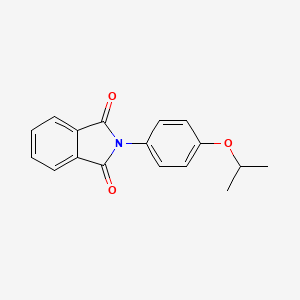
2-(4-isopropoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindole-1,3(2H)-dione derivatives, including 2-(4-isopropoxyphenyl) variations, are significant in chemical research due to their structural uniqueness and potential applications. These compounds, characterized by their isoindole base, are explored for various synthetic and biological activities (Tan et al., 2016).
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives typically involves reactions starting from simple precursors like phthalic anhydrides or sulfolenes. Methods vary from classical heating to more advanced techniques like microwave irradiation, which can lead to diverse substituents being introduced on the isoindole skeleton (Nikpour et al., 2006).
Molecular Structure Analysis
The crystal and molecular structure of isoindole dione derivatives can be significantly diverse. For instance, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione shows non-planar molecular arrangements and is characterized by intermolecular hydrogen bonding, highlighting the structural flexibility of these compounds (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives participate in various chemical reactions, forming different functional groups and structures, indicative of their reactive nature and potential for chemical modifications. They show a range of activities, from biological interactions to reactions under different chemical conditions (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole derivatives can vary widely, influenced by their specific substituents and structural configurations. These properties include melting points, solubility in various solvents, and crystalline structures, which are essential for determining their practical applications and handling (Arjunan et al., 2009).
Chemical Properties Analysis
Chemical properties, such as reactivity with different agents, stability under various conditions, and interaction with metals or other chemical entities, are crucial for the utility of isoindole derivatives in synthetic chemistry and biological applications. Their chemical behavior can be manipulated by altering the substituents on the isoindole core, leading to a wide range of possible activities and applications (Chan, Lien, & Tokes, 1987).
特性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(2)21-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17(18)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCDZPXSVYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5676778.png)
![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)
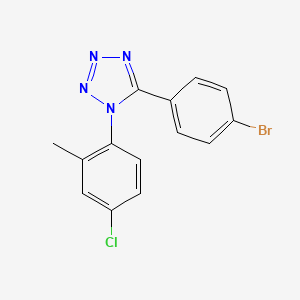
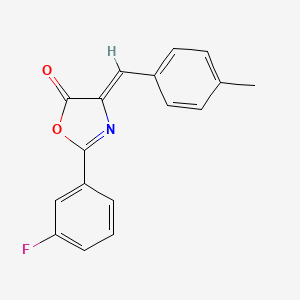
![6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
![(3R*,5S*)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676813.png)
![3-[(cyclobutylamino)sulfonyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5676821.png)
![N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5676831.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5676842.png)
